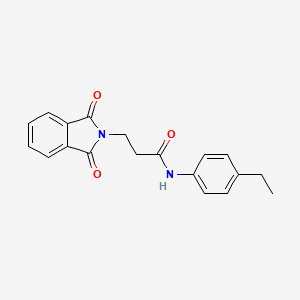

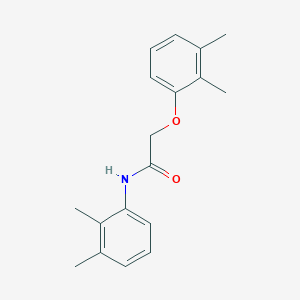

![molecular formula C19H26N6O2 B5506751 4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine typically involves complex organic reactions. For instance, the synthesis of related morpholine compounds involves microwave-assisted one-pot processes combining various reactants like aldehydes, methanamine, and others under specific conditions to yield polyheterocyclic compounds (Islas-Jácome et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds in the morpholine family, including our compound of interest, is often elucidated using various spectroscopic techniques. For example, compounds like 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine have been characterized for their crystal structures, revealing specifics about their molecular geometry and conformation (Aydinli et al., 2010).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, leading to the formation of novel compounds. For instance, pyrolysis of certain triazolines has led to the formation of amidines and morpholinopyrroles, indicating the reactivity of these compounds under specific conditions (Pocar et al., 1998). Such reactions often result in the creation of structurally diverse and potentially bioactive molecules.

Physical Properties Analysis

The physical properties of morpholine derivatives are closely linked to their molecular structure. For instance, the crystal structures of certain morpholine and piperidine compounds provide insights into their physical state, solubility, and other relevant characteristics (Aydinli et al., 2010). These properties are crucial for understanding the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties of morpholine derivatives, such as reactivity, stability, and interaction with other molecules, are essential for their potential applications. Studies like the metabolism study of morpholinium compounds shed light on how these molecules interact in biological systems and their stability under different conditions (Varynskyi & Kaplaushenko, 2020).

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

Morpholine and piperidine, integral to the compound's structure, are involved in reactions yielding diverse products with significant implications in stereochemistry and selectivity. Colonna et al. (1970) explored the reactions of enamines derived from morpholine and piperidine with ethyl azodicarboxylate and phenyl isocyanate, highlighting the stereochemical outcomes and selectivity in these processes (Colonna, Forchiassin, Pitacco, Risaliti, & Valentin, 1970).

Antimicrobial Activities

Compounds featuring triazole derivatives, akin to the core structure of the mentioned chemical, have been synthesized and tested for their antimicrobial properties. Bektaş et al. (2010) discussed the creation of novel 1,2,4-triazole derivatives and their efficacy against various microorganisms, indicating the potential application of related structures in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Catalytic Applications

Morpholinone and piperidinone derivatives, structurally related to the compound , have been shown to catalyze chemoselective cross-benzoin reactions. This highlights the role of such functional groups in enhancing catalytic efficiency and selectivity in organic synthesis, as explored by Langdon et al. (2014) (Langdon, Wilde, Thai, & Gravel, 2014).

Hydrogen Bonding and Structural Analysis

Studies on the hydrogen bonding patterns and crystal structures of compounds involving morpholine and piperidine bases provide insights into the structural dynamics and interactions at the molecular level, as demonstrated in the research by Smith, Wermuth, & Sagatys (2011) (Smith, Wermuth, & Sagatys, 2011).

Propiedades

IUPAC Name |

[3-[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2/c1-23-17(14-24-9-11-27-12-10-24)21-22-18(23)15-5-4-8-25(13-15)19(26)16-6-2-3-7-20-16/h2-3,6-7,15H,4-5,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZFCPDWMUTQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCCN(C2)C(=O)C3=CC=CC=N3)CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)

![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)

![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)

![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)

![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)